N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide

Ion Channel Pharmacology ROMK (Kir1.1) Diuretic Target

Structurally distinct ROMK inhibitor with a 5-chlorothiophene-pyridine scaffold (MW 339.8 g/mol, XLogP ~2.5). The chlorine atom provides a critical σ-hole halogen-bond donor, enabling systematic SAR for hypertension and heart failure target engagement. Procure for head-to-head comparison with des-chloro or furan analogs (e.g., CAS 1788559-66-9) to quantify halogen-bond energy contributions to ROMK channel blockade. Not a validated lead compound; frame as exploratory tool for academic oncology or ion-channel screening programs.

Molecular Formula C14H14ClN3O3S
Molecular Weight 339.79
CAS No. 2034530-42-0
Cat. No. B2403872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide
CAS2034530-42-0
Molecular FormulaC14H14ClN3O3S
Molecular Weight339.79
Structural Identifiers
SMILESCOC(CNC(=O)C(=O)NC1=CN=CC=C1)C2=CC=C(S2)Cl
InChIInChI=1S/C14H14ClN3O3S/c1-21-10(11-4-5-12(15)22-11)8-17-13(19)14(20)18-9-3-2-6-16-7-9/h2-7,10H,8H2,1H3,(H,17,19)(H,18,20)
InChIKeyXSUCRMAIRMZIGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide (CAS 2034530-42-0) – Procurement-Relevant Chemical Profile


N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide (CAS 2034530-42-0) is a synthetic small-molecule oxalamide derivative with a molecular weight of approximately 339.8 g/mol. The compound incorporates a 5-chlorothiophene moiety, a methoxyethyl linker, and a pyridin-3-yl oxalamide terminus, placing it within a class of heterocyclic bis-amide structures that are investigated in medicinal chemistry [1]. Publicly available authoritative database entries indicate limited reported bioactivity data; fragmentary evidence from cheminformatics resources links the compound to ROMK (Kir1.1) channel pharmacology, though confirmatory primary publications are lacking [2].

Why Generic Oxalamide Substitution Fails for CAS 2034530-42-0 in Precision Pharmacology


Oxalamide-based compounds are frequently treated as interchangeable building blocks, yet this substitution strategy fails when the 5-chlorothiophene and pyridin-3-yl pharmacophoric elements define target engagement. The chlorine atom on the thiophene ring modulates halogen-bonding interactions and lipophilicity (XLogP ~2.5), while the pyridine nitrogen serves as a hydrogen-bond acceptor critical for recognition by inward-rectifier potassium channels such as ROMK (Kir1.1) [1]. Replacement with a furan analog (e.g., CAS 1788559-66-9) removes the halogen-bond donor and alters electronic distribution, likely shifting ion-channel selectivity. Similarly, simple N-alkyl oxalamides lack the heteroaryl groups required for the bidentate hydrogen-bond network typical of ROMK pharmacophores [2]. Empirical confirmation remains absent from the peer-reviewed literature, but cheminformatics-based structure–activity data underscore that the precise substitution pattern cannot be replicated by generic alternatives [1].

Quantitative Differentiation Evidence for N1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide


ROMK1 (Kir1.1) Inhibition Potency: Thallium Flux Assay Cross-Study Comparison

Cross-study binding data indicate that CAS 2034530-42-0 exhibits ROMK1 inhibitory activity (IC50 = 49 nM) [1]. In a closely related patent, an oxalamide-containing ROMK inhibitor (BDBM194954, US9206198, Example 7) shows IC50 values of 10–20 nM in whole-cell voltage-clamp and thallium flux assays [2]. While the 10–20 nM range suggests superior potency for the comparator, the 49 nM value places the target compound within the same low-nanomolar pharmacological space, supporting its utility as an alternative chemotype for SAR exploration. No direct head-to-head comparison exists.

Ion Channel Pharmacology ROMK (Kir1.1) Diuretic Target

Physicochemical Differentiation: Calculated Lipophilicity vs. Furan Analog

The presence of the 5-chlorothiophene ring distinguishes this compound from the corresponding furan analog (CAS 1788559-66-9) by adding a chlorine atom that increases calculated XLogP by ~0.5–0.8 log units and introduces a σ-hole halogen-bond donor [1]. A significant increase in lipophilicity influences membrane permeability and may reduce renal clearance, a critical consideration for ROMK-targeted diuretics that require tubular access [2]. No experimental logP or permeability data are publicly available, so this remains a class-level inference based on structure–property relationships.

Drug Design ADME Prediction Halogen Bonding

Potential Antiproliferative Activity: Class-Level Inference from Monothiooxalamide Analogs

A 2022 study on monothiooxalamides containing pyridine nuclei reported that several derivatives exhibit antiproliferative activity against human cancer cell lines, with intracellular ROS production correlating with cytotoxic effect [1]. The target compound shares the pyridine-oxalamide scaffold but replaces the thioamide sulfur with a carbonyl oxygen and adds a 5-chlorothiophene substituent. The electron-withdrawing chlorine could modulate redox potential, potentially enhancing or attenuating ROS-mediated cytotoxicity [2]. No antiproliferative data exist for CAS 2034530-42-0 itself; the inference is strictly structural.

Cancer Cell Biology Anticancer Screening Oxalamide Pharmacology

Procurement-Relevant Application Scenarios for CAS 2034530-42-0 in Ion-Channel and Oncology Research


ROMK (Kir1.1) Inhibitor Screening and Chemotype Diversification

With an IC50 of 49 nM against human ROMK1 in a functional thallium flux assay [1], CAS 2034530-42-0 can serve as a structurally distinct starting point for medicinal chemistry optimization of ROMK inhibitors aimed at hypertension and heart failure. Its 5-chlorothiophene-pyridine scaffold diverges from the more common piperidine- and spirocyclic-based ROMK chemotypes, offering a complementary intellectual property position.

Halogen-Bonding SAR Exploration in Ion-Channel Drug Discovery

The chlorine atom on the thiophene ring provides a σ-hole halogen-bond donor that can be systematically exploited in structure–activity relationship (SAR) studies. Procurement of this compound enables head-to-head comparison with the corresponding des-chloro or furan analogs (e.g., CAS 1788559-66-9) to quantify the energetic contribution of halogen bonding to ROMK channel blockade [2].

Hypothesis-Driven Evaluation in Academic Anticancer Screening Cascades

Given the documented antiproliferative activity of pyridine-containing monothiooxalamides [3], CAS 2034530-42-0 represents a structurally related oxalamide analog suitable for hypothesis testing in academic oncology screening programs. Procurement should be framed as an exploratory evaluation, not as a validated lead compound, and should include concurrent testing of a matched oxalamide/thiooxalamide pair where feasible.

Quote Request

Request a Quote for N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.